Acetic acid, chloro-, isooctyl ester
Description
Research Context and Significance of Chloroacetic Acid Esters in Chemical Science
Chloroacetic acid and its derivatives are fundamental building blocks in organic synthesis. The high reactivity of the carbon-chlorine (C-Cl) bond makes these compounds potent alkylating agents, capable of introducing the carboxymethyl group onto various nucleophiles such as sulfur, nitrogen, and oxygen atoms. This reactivity is central to their broad utility.
Esters of chloroacetic acid, such as the ethyl and methyl esters, are particularly valuable in chemical science. They are widely used as intermediates in the production of a diverse range of products, including pharmaceuticals, herbicides, and thickening agents like carboxymethyl cellulose. nih.govwikipedia.org The ester functional group often provides greater reactivity compared to the parent carboxylic acid, making these compounds preferred reagents for many synthetic transformations. chemicalbook.com The esterification of chloroacetic acid with various alcohols is a common and crucial reaction, enabling the synthesis of these versatile chemical intermediates. chemicalbook.com
Overview of Isooctyl Esters of Chloroacetic Acid in Organic Synthesis and Chemical Industry
Acetic acid, chloro-, isooctyl ester is primarily synthesized through the direct esterification of chloroacetic acid with isooctyl alcohol. This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or a solid superacid, to achieve high conversion rates. google.com
The principal application of isooctyl chloroacetate (B1199739) in the chemical industry is its function as a key intermediate in the synthesis of isooctyl thioglycolate (also known as isooctyl mercaptoacetate). google.com This conversion is a multi-step process that follows the initial esterification. Isooctyl thioglycolate is a commercially significant compound, widely used as a heat stabilizer for polyvinyl chloride (PVC) plastics and as a component in cosmetic formulations. google.com The synthesis of isooctyl chloroacetate is, therefore, a critical upstream step in the manufacturing pathway for these important industrial products.
The properties of the isooctyl group can confer specific solubility and reactivity characteristics to the molecule, making it suitable for these particular applications. Its role as a precursor highlights the importance of chloroacetic acid esters in creating more complex, high-value chemicals.
Scope and Objectives of the Academic Research Outline for this compound
The objective of this article is to present a concise and scientifically grounded overview of this compound. The scope is strictly limited to the academic and industrial context of this specific chemical compound. It will detail the significance of the broader class of chloroacetic acid esters, leading to a focused discussion on the synthesis and primary industrial application of the isooctyl ester as a chemical intermediate. The information is based on patent literature and chemical databases, providing a professional perspective on its role in organic synthesis.
Chemical and Physical Properties
Data for this compound is limited in publicly accessible experimental databases. The following table includes basic identifiers and computed properties.
| Property | Value | Source |
| Systematic Name | Acetic acid, 2-chloro-, isooctyl ester | epa.gov |
| Molecular Formula | C10H19ClO2 | epa.gov |
| Monoisotopic Mass | 206.10736 Da | (Computed) |
| XlogP3 | 3.9 | (Predicted) |
Synthesis of this compound
The compound is synthesized via the esterification of chloroacetic acid and isooctyl alcohol. The following table summarizes reaction parameters from a documented synthesis method. google.com
| Parameter | Details |
| Reactants | Chloroacetic acid, Isooctyl alcohol |
| Reactant Ratio | (1.3-1.5) : 1 (Isooctyl alcohol : Chloroacetic acid, by weight) |
| Catalyst | Rare earth solid superacid (2-5% of Chloroacetic acid weight) |
| Temperature | 70-90°C |
| Reaction Time | 0.5-0.7 hours |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30753-73-2 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
6-methylheptyl 2-chloroacetate |
InChI |
InChI=1S/C10H19ClO2/c1-9(2)6-4-3-5-7-13-10(12)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
QQOSUPHSTQYAOH-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)CCl |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCl |
Other CAS No. |
30753-73-2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Acetic Acid, Chloro , Isooctyl Ester
Esterification Reactions for Chloroacetic Acid Esters
The most common industrial route to chloroacetic acid esters is the direct Fischer esterification of chloroacetic acid with the corresponding alcohol. This is a reversible reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. To achieve high yields, the equilibrium must be shifted towards the products, typically by removing water as it is formed. chemicalforums.com
Catalytic Approaches in Esterification
Catalysis is crucial for accelerating the rate of esterification. Both heterogeneous and homogeneous catalysts are employed, each offering distinct advantages regarding separation, reusability, and activity.
Heterogeneous Catalysis (e.g., Phosphotungstic Acid-Supported Hercynite Nanocomposites for Chloroacetic Acid Ester Synthesis)
Heterogeneous catalysts are preferred in many industrial applications due to their ease of separation from the reaction mixture and potential for recycling. A novel and effective example is the use of phosphotungstic acid-functionalized hercynite@SiO₂ magnetic core-shell nanocomposites (hercynite@SiO₂–PTA). youtube.commasterorganicchemistry.com This catalyst has demonstrated high catalytic performance in the esterification of chloroacetic acid with a wide range of alcohols, including primary, secondary, and tertiary variants, affording good to excellent yields with high selectivity. youtube.commasterorganicchemistry.com
The significance of this magnetic nanocomposite lies in its straightforward synthesis, cost-effectiveness, and environmentally friendly profile. youtube.commasterorganicchemistry.com A key advantage is its magnetic recyclability, allowing it to be used for up to five cycles with negligible loss in catalytic activity. youtube.commasterorganicchemistry.com Other heterogeneous catalysts for chloroacetate (B1199739) synthesis include tungstophosphoric acid supported on mesoporous silica (B1680970) like SBA-15, which has shown high esterification rates (above 98%) for producing n-butyl chloroacetate. youtube.com
Table 1: Research Findings on Hercynite@SiO₂–PTA Catalyst for Chloroacetic Acid Ester Synthesis
| Feature | Finding | Source(s) |
|---|---|---|
| Catalyst Type | Phosphotungstic acid-supported hercynite magnetic nanocomposite | youtube.commasterorganicchemistry.com |
| Applicability | Effective for primary, secondary, and tertiary alcohols | youtube.commasterorganicchemistry.com |
| Yield | Good to excellent | youtube.commasterorganicchemistry.com |
| Selectivity | High | youtube.commasterorganicchemistry.com |
| Recyclability | Magnetically recyclable for up to 5 cycles with minimal activity loss | youtube.commasterorganicchemistry.com |
| Advantages | Simple synthesis, cost-effective, reduced hazardous chemical use | youtube.commasterorganicchemistry.com |
Homogeneous Catalysis for Isooctyl Ester Formation
Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions. For the synthesis of fatty acid esters with long-chain alcohols like 2-ethylhexyl alcohol (an isomer of isooctyl alcohol), simple zinc(II) salts have proven to be effective. chemicalbook.com The catalytic activity is influenced by the counter-ion, with salts having poorly coordinating or basic Brønsted anions being most effective. chemicalbook.com Although the reaction may proceed without a catalyst, a 1% mol loading of a Zn(II) salt substantially increases the yield within a few hours. chemicalbook.com
Other homogeneous catalysts used for chloroacetate ester synthesis include lanthanum dodecyl sulfate (B86663) (LDDS), a water-tolerant Lewis acid, which has achieved a 98.3% conversion for isopropyl chloroacetate. researchgate.net Metal methanesulfonates, such as zinc methanesulfonate, have also been successfully used, yielding 96.2% of isopropyl chloroacetate under optimized conditions. google.com
Table 2: Comparison of Homogeneous Catalysts for Chloroacetate Ester Synthesis
| Catalyst | Target Ester | Yield/Conversion | Key Features | Source(s) |
|---|---|---|---|---|
| Zinc(II) salts | Fatty acid 2-ethylhexyl ester | Substantially higher than non-catalyzed | Effective for long-chain alcohols, activity depends on counter-ion | chemicalbook.com |
| Lanthanum Dodecyl Sulfate | Isopropyl chloroacetate | 98.3% conversion | Water-tolerant Lewis acid, high activity | researchgate.net |
| Zinc Methanesulfonate | Isopropyl chloroacetate | 96.2% yield | Good reusability, mild conditions | google.com |
| p-Toluenesulfonic acid | Isoamyl butyrate (B1204436) | N/A (kinetic study) | Common, effective Brønsted acid catalyst | |
Solvent Effects on Reaction Yields and Selectivity (e.g., Ethyl Alcohol vs. Ethyl Acetate (B1210297)/Acetone for Chloroacetic Acid Esters)
The choice of solvent can significantly impact the esterification equilibrium. A common strategy in Fischer esterification is to use a large excess of the reactant alcohol, such as ethanol, which serves as both a reactant and the solvent medium. chemicalforums.com This high concentration of alcohol helps to shift the reaction equilibrium towards the formation of the ester product. chemicalforums.com
Alternatively, an inert solvent that forms an azeotrope with water can be used to facilitate its removal from the reaction mixture, thereby driving the reaction to completion. Non-polar solvents like cyclohexane (B81311), benzene, or toluene (B28343) are often employed for this purpose. chemicalforums.comresearchgate.netgoogle.com For instance, in the synthesis of isopropyl chloroacetate, using cyclohexane as a water-carrying agent with a Dean-Stark apparatus allowed for a 98.3% conversion. researchgate.net Similarly, the use of toluene is a common method to azeotropically remove water during the synthesis of ethyl chloroacetate. youtube.com The continuous removal of a water-containing azeotrope is a standard industrial practice to improve yield and reaction rate. google.com
Optimization of Reaction Parameters in Esterification (Temperature, Pressure, Stoichiometry)
Optimizing reaction parameters is critical to maximizing yield and minimizing reaction time and by-product formation. Key variables include temperature, the molar ratio of reactants, and catalyst concentration.
Stoichiometry : An excess of the alcohol reactant is typically used to shift the equilibrium. Studies on chloroacetate esters have employed alcohol-to-acid molar ratios ranging from 1.1:1 to 1.3:1 to achieve high yields. youtube.comgoogle.com For the synthesis of fatty acid isooctyl esters, yields of 98.7% were achieved with specific molar ratios. patsnap.com
Temperature : The reaction temperature affects the reaction rate and equilibrium. For chloroacetate esters, temperatures are often maintained at the reflux temperature of the mixture, which can range from 80°C to 130°C depending on the alcohol and solvent used. youtube.comresearchgate.net Continuous processes for producing lower alcohol esters of chloroacetic acid have been operated at higher temperatures of 155-165°C to distill the product as it forms. sphinxsai.com
Pressure : Esterification reactions are often conducted under atmospheric pressure. However, applying a vacuum can be an effective method for removing water and other volatile by-products, which is particularly useful in solvent-free systems. google.com
Catalyst Concentration : The amount of catalyst must be optimized to ensure a high reaction rate without promoting side reactions. For heterogeneous catalysts, loadings are typically between 2.0 wt% and 23 wt% of the reactants. youtube.com For homogeneous catalysts, concentrations can be as low as 0.5-1.0 mol% relative to the limiting reactant. researchgate.netgoogle.com
Table 3: Optimized Reaction Parameters for Chloroacetic Acid Ester Synthesis
| Parameter | Optimized Value/Range | Target Ester | Source(s) |
|---|---|---|---|
| Alcohol:Acid Molar Ratio | 1.3 : 1 | n-Butyl chloroacetate | youtube.com |
| Alcohol:Acid Molar Ratio | 1.2 : 1 | Isopropyl chloroacetate | researchgate.net |
| Temperature | 130 °C | n-Butyl chloroacetate | youtube.com |
| Temperature | Reflux Temperature | Isopropyl chloroacetate | researchgate.net |
| Catalyst Loading | 2.0 wt% (heterogeneous) | n-Butyl chloroacetate | youtube.com |
| Catalyst Loading | 1.0 mol% (homogeneous) | Isopropyl chloroacetate | researchgate.net |
| Reaction Time | 2.5 - 5 hours | Isopropyl/n-Butyl chloroacetate | youtube.comresearchgate.net |
Alternative Synthetic Routes to Chloroacetic Acid Esters
Besides direct esterification, other synthetic methods can be used to produce chloroacetic acid esters, often by employing more reactive starting materials.
One major alternative is the reaction of an alcohol with a more reactive derivative of chloroacetic acid, such as chloroacetyl chloride . Acyl chlorides are highly electrophilic and react readily with alcohols, often at low temperatures, to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid by-product. This method is generally faster and irreversible compared to Fischer esterification but requires the handling of moisture-sensitive and corrosive acyl chlorides.
Another reactive derivative is chloroacetic anhydride (B1165640) . Anhydrides react with alcohols to produce the ester and a molecule of carboxylic acid. While less reactive than acyl chlorides, they are more reactive than carboxylic acids and serve as effective acylating agents. The synthesis of chloroacetic anhydride itself can be achieved by reacting chloroacetic acid with chloroacetyl chloride.
Transesterification is another viable pathway. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, a readily available ester like methyl chloroacetate can be reacted with isooctyl alcohol to produce isooctyl chloroacetate and methanol. masterorganicchemistry.com To drive the reaction forward, the alcohol reactant (isooctyl alcohol) is typically used in large excess. masterorganicchemistry.com A specific patented method describes preparing water-free chloroacetate esters by first forming a high-boiling ester and then reacting it with a lower-boiling alcohol (transesterification) to distill off the desired, more volatile ester.
Reactions Involving Chloroacetyl Chloride as an Intermediate
One of the most direct methods for synthesizing isooctyl chloroacetate is through the reaction of chloroacetyl chloride with isooctyl alcohol. Chloroacetyl chloride is a bifunctional compound and a highly reactive acyl chloride, which makes it a useful building block in organic synthesis. wikipedia.org The fundamental reaction is a nucleophilic addition-elimination process.
The mechanism begins with a nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride by the oxygen atom of isooctyl alcohol. libretexts.org This is followed by the elimination of a chloride ion, which then abstracts the proton from the alcohol's hydroxyl group, forming the ester and hydrogen chloride (HCl) gas as a byproduct. libretexts.org
The reaction is typically rapid and highly exothermic. libretexts.org Due to the release of corrosive HCl gas, the reaction is often carried out in the presence of a base, such as pyridine, to act as a scavenger for the acid. orgsyn.org The use of an anhydrous, non-protic solvent like ethyl acetate or acetonitrile (B52724) is common to prevent the hydrolysis of the highly reactive chloroacetyl chloride. orgsyn.orgerciyes.edu.tr
However, chloroacetyl chloride is a hazardous substance; it is toxic, corrosive, and reacts violently with water. wikipedia.orginchem.org It is also classified as a lachrymator, meaning it causes irritation and tearing of the eyes. wikipedia.org These properties necessitate stringent safety precautions and handling procedures, which has led to exploration of alternative, safer synthetic routes. inchem.org
Transesterification Processes for Isooctyl Ester Derivatives
Transesterification represents an alternative pathway for producing isooctyl chloroacetate. This equilibrium-controlled process involves reacting a readily available chloroacetate ester, such as ethyl chloroacetate or methyl chloroacetate, with isooctyl alcohol in the presence of a catalyst. The reaction equilibrium is shifted towards the formation of the more stable, higher-boiling isooctyl chloroacetate by continuously removing the lower-boiling alcohol (ethanol or methanol) byproduct.
Enzymatic catalysis, particularly with lipases, has been investigated for transesterification reactions to produce various esters under solvent-free conditions, aligning with green chemistry principles. nih.gov For instance, immobilized Rhizopus oryzae lipase (B570770) has been successfully used to catalyze the transesterification of vinyl acetate with octanol (B41247) to produce octyl acetate. nih.gov A similar biocatalytic approach could be applied to the synthesis of isooctyl chloroacetate, offering high specificity and mild reaction conditions. In a representative system for octyl acetate, a molar conversion of over 92% was achieved using immobilized lipase in a solvent-free system. nih.gov This method avoids the harsh reagents and conditions associated with traditional chemical catalysis.
Green Chemistry Principles in Acetic Acid, Chloro-, Isooctyl Ester Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for isooctyl chloroacetate. These efforts focus on developing safer, more efficient catalytic systems and reducing the reliance on hazardous materials throughout the production process. researchgate.net
Development of Environmentally Benign Catalytic Systems
A significant area of green synthesis involves replacing traditional corrosive and hazardous catalysts, like concentrated sulfuric acid, with more environmentally benign alternatives for the direct esterification of chloroacetic acid with isooctyl alcohol. ejmanager.com These green catalysts are often solid acids or water-tolerant Lewis acids that are highly active, reusable, and easier to separate from the reaction mixture, thereby minimizing waste.
Several novel catalytic systems have been studied for the synthesis of similar chloroacetate esters, demonstrating high yields and improved environmental profiles.
Lanthanum Dodecyl Sulfate (LDDS): This water-tolerant Lewis acid has shown excellent catalytic activity for the synthesis of isopropyl chloroacetate. scielo.brresearchgate.netiaea.org It is considered an environmentally benign catalyst that provides high esterification conversion rates, comparable to strong Brønsted acids, but is less corrosive and can be recycled. scielo.briaea.org
Zinc Methanesulfonate: This catalyst is effective for the esterification of chloroacetic acid with various alcohols. researchgate.netepa.gov It demonstrates good catalytic activity, is easy to handle, and can be reused multiple times without a significant loss of performance, making the process more economical and environmentally friendly. researchgate.net
Supported Heteropolyacids: Phosphotungstic acid (H₃PW₁₂O₄₀) supported on a Y-β composite zeolite has been used as a highly efficient catalyst for the synthesis of isoamyl chloroacetate. gychbjb.com This solid acid catalyst exhibits high activity and good reusability, with the synthesis achieving high yields in a significantly shorter reaction time compared to many other systems. gychbjb.com
Table 1: Performance of Various Environmentally Benign Catalysts in Chloroacetate Ester Synthesis
| Catalyst | Substrates | Molar Ratio (Alcohol:Acid) | Reaction Time | Key Conditions | Conversion/Yield | Source |
|---|---|---|---|---|---|---|
| Lanthanum Dodecyl Sulfate (LDDS) | Isopropanol & Chloroacetic Acid | 1.2 : 1 | 2.5 h | Reflux temp., Cyclohexane as water-carrier | 98.3% Conversion | scielo.briaea.org |
| Zinc Methanesulfonate | Isopropanol & Chloroacetic Acid | 1.1 : 1 | 2.5 h | 85-90°C, Cyclohexane as water-carrier, Catalyst is reusable | 96.2% Yield | researchgate.netepa.gov |
| H₃PW₁₂O₄₀/Y-β Zeolite | Isoamyl Alcohol & Chloroacetic Acid | 1.2 : 1 | 45 min | 0.8 g catalyst per 0.1 mol acid, Catalyst is reusable | 93.5% Yield | gychbjb.com |
| Cation Exchange Resin | Ethanol & Chloroacetic Acid | Not specified | Not specified | Reactive distillation with cyclohexane as water-carrier | 98.92% Yield | researchgate.net |
Reduction of Hazardous Chemical Utilization in Synthetic Procedures
A core principle of green chemistry is the reduction or elimination of hazardous substances in chemical processes. nih.gov This can be achieved by substituting dangerous reagents, minimizing waste, and implementing better process controls. deskera.comstepchange-innovations.com
In the context of isooctyl chloroacetate synthesis, a key strategy is to avoid the use of chloroacetyl chloride. wikipedia.orginchem.org The direct esterification of chloroacetic acid with isooctyl alcohol is an inherently safer route that substitutes the highly reactive and toxic acyl chloride with a less hazardous carboxylic acid. google.com
Further reductions in hazard are achieved through the choice of catalyst and process design:
Catalyst Substitution: Replacing homogeneous liquid catalysts like sulfuric acid with the solid, heterogeneous catalysts detailed in the previous section (e.g., zeolites, resins) eliminates the need for corrosive and hazardous acids that require difficult neutralization and disposal steps. gychbjb.comresearchgate.net
Process Engineering: The use of engineering controls, such as enclosed systems and automated pumping of liquids, can significantly reduce worker exposure to any hazardous chemicals that are used. deskera.comnj.gov Techniques like reactive distillation, where the water byproduct is continuously removed using a water-carrying agent like cyclohexane, improve reaction efficiency. scielo.brresearchgate.net This not only increases the yield but also reduces energy consumption and potential waste streams by driving the reaction to completion under milder conditions.
Waste Minimization: The reusability of modern solid acid catalysts is a critical advantage. researchgate.netgychbjb.com By filtering and reusing the catalyst over multiple cycles, the process moves closer to a zero-waste ideal, a primary goal of green chemistry. stepchange-innovations.com
By combining a safer starting material (chloroacetic acid) with a reusable, environmentally benign catalyst and an efficient process design, the synthesis of isooctyl chloroacetate can be performed in a manner that is substantially safer and more sustainable than traditional methods.
Advanced Spectroscopic Characterization and Analytical Methods for Acetic Acid, Chloro , Isooctyl Ester
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups present in the isooctyl chloroacetate (B1199739) molecule.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For isooctyl chloroacetate, key absorption bands are observed that confirm its ester and chlorinated alkane functionalities.
A strong absorption band, typically appearing in the range of 1750-1735 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The C-O stretching vibrations of the ester linkage present two distinct bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and another for the symmetric stretch. The presence of the chlorine atom is confirmed by the C-Cl stretching vibration, which typically appears in the region of 800-600 cm⁻¹. Additionally, the C-H stretching vibrations of the isooctyl group's alkane backbone are observed around 2960-2870 cm⁻¹.
Table 1: Key FTIR Absorption Bands for Acetic Acid, Chloro-, Isooctyl Ester
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1750-1735 |
| C-O (Ester) | Asymmetric Stretching | 1250-1150 |
| C-Cl | Stretching | 800-600 |
| C-H (Alkane) | Stretching | 2960-2870 |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, revealing vibrational modes that are often weak or absent in an FTIR spectrum. For isooctyl chloroacetate, Raman spectroscopy would be particularly useful for observing the less polar bonds. The C-Cl stretch, while visible in FTIR, often gives a strong signal in Raman spectroscopy. Symmetrical vibrations, such as the C-C backbone stretches of the isooctyl group, would also be prominent. The carbonyl (C=O) stretch is also observable in the Raman spectrum, typically in a similar region as in the FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For isooctyl chloroacetate, the spectrum would show distinct signals for the protons of the chloroacetyl group and the isooctyl group.
The two protons of the chloroacetyl group (Cl-CH₂-C=O) are expected to appear as a singlet at approximately 4.0-4.2 ppm due to the deshielding effect of the adjacent chlorine atom and carbonyl group. The protons of the isooctyl group would exhibit more complex signals. The two protons on the carbon directly attached to the ester oxygen (-O-CH₂-) would appear as a doublet around 4.1 ppm, shifted downfield by the electronegative oxygen. The remaining protons of the branched isooctyl chain would produce a series of multiplets in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Cl-CH₂ -C=O | 4.0 - 4.2 | Singlet (s) |
| -O-CH₂ - | ~4.1 | Doublet (d) |
| Isooctyl CH and CH₂ groups | 1.2 - 1.7 | Multiplets (m) |
| Isooctyl CH₃ groups | 0.8 - 0.9 | Doublets/Triplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments.
In the ¹³C NMR spectrum of isooctyl chloroacetate, the carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically appearing around 167 ppm. The carbon atom bonded to the chlorine (Cl-CH₂-) would be found at approximately 40-45 ppm. The carbon of the isooctyl group attached to the ester oxygen (-O-CH₂) is expected around 65-70 ppm. The remaining carbons of the isooctyl chain would resonate in the upfield region, generally between 10 and 40 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C =O (Ester) | ~167 |
| -O-CH₂ - | 65 - 70 |
| Cl-CH₂ - | 40 - 45 |
| Isooctyl C H, C H₂, C H₃ | 10 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the parent molecule and offers structural clues through the analysis of its fragmentation pattern.
For isooctyl chloroacetate, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound (206.69 g/mol for the most common isotopes, ³⁵Cl and ¹²C). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would also be present, with an intensity about one-third that of the molecular ion peak.
Under electron ionization (EI), the molecule would undergo predictable fragmentation. Common fragmentation pathways would include the loss of the isooctyl group to form the chloroacetyl cation [ClCH₂CO]⁺ and the loss of the chloroacetyl group to form the isooctyl cation [C₈H₁₇]⁺. Another significant fragmentation would be the McLafferty rearrangement, if sterically feasible, leading to the loss of an alkene (isooctene) and the formation of a radical cation of chloroacetic acid.
Table 4: Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Expected m/z |
| [M]⁺ (Molecular Ion) | [C₁₀H₁₉ClO₂]⁺ | 206/208 |
| [M - C₈H₁₇]⁺ | [ClCH₂CO]⁺ | 77/79 |
| [M - ClCH₂CO]⁺ | [C₈H₁₇]⁺ | 113 |
| [M - C₈H₁₆]⁺ | [ClCH₂COOH]⁺ | 94/96 |
X-ray Diffraction (XRD) and Crystallographic Analysis
Comprehensive X-ray diffraction (XRD) and crystallographic data for this compound are not extensively available in publicly accessible literature. As a liquid at room temperature, single-crystal X-ray diffraction, a technique that provides definitive molecular structure and packing information, is not applicable without crystallization of the compound at low temperatures.
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. If this compound were to be analyzed in a solid, crystalline form, PXRD would be employed to obtain a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase, allowing for identification and purity assessment. The analysis would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would exhibit a series of peaks at specific angles, which are characteristic of the crystal lattice of the compound.
Should crystallographic data be determined, it would provide precise information on the unit cell dimensions, space group, and atomic positions within the crystal lattice. This information is fundamental to understanding the three-dimensional arrangement of the molecules, including bond lengths, bond angles, and intermolecular interactions. Such data is often obtained through techniques like single-crystal X-ray diffraction. In the absence of experimental data for the title compound, an illustrative table of the kind of crystallographic information that would be obtained is presented below.
Illustrative Crystallographic Data Table for a Crystalline Ester
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.456 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 1109.8 |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into its thermal stability and phase behavior.
Specific Thermogravimetric Analysis (TGA) data for this compound is not readily found in the reviewed literature. TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is fundamental for determining the thermal stability and decomposition profile of the compound. A typical TGA experiment would involve heating a small sample of isooctyl chloroacetate in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss as a function of temperature. The resulting TGA curve would indicate the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. This information is critical for establishing the upper-temperature limit for the handling and storage of the compound.
Illustrative TGA Data Table
| Parameter | Example Value |
|---|---|
| Onset of Decomposition (Tonset) | 250 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 280 °C |
Detailed Differential Scanning Calorimetry (DSC) thermograms for this compound are not widely published. DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is used to study thermal transitions such as melting, crystallization, and glass transitions. For a substance like isooctyl chloroacetate, which is a liquid at room temperature, a DSC analysis would typically involve cooling the sample until it solidifies and then heating it to observe the melting transition. The resulting DSC curve would show an endothermic peak corresponding to the melting point, providing information on the heat of fusion. If the compound were to exhibit polymorphism, multiple melting points or other thermal events might be observed.
Illustrative DSC Data Table
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Glass Transition (Tg) | -90 | N/A |
| Crystallization (Tc) | -60 | -50 |
Microscopic and Elemental Analysis Techniques
Microscopic techniques are essential for visualizing the morphology and structure of materials at the micro and nanoscale. While these techniques are more commonly applied to solid materials, they could be used to study dispersions or residues of this compound.
Specific Scanning Electron Microscopy (SEM) images of this compound are not available in the surveyed scientific literature. SEM is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. If isooctyl chloroacetate were to be analyzed, for instance, as a residue after evaporation or as part of a formulation, SEM could reveal details about its surface features, particle size, and shape. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample.
Transmission Electron Microscopy (TEM) studies specifically focusing on this compound have not been identified in the available literature. TEM is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM is capable of much higher resolution than SEM and is used to observe fine details such as crystal structure, dislocations, and grain boundaries. For a molecular compound like isooctyl chloroacetate, TEM would be most applicable if it were part of a larger nanostructured material, such as an emulsion or a polymer matrix, to visualize the distribution and morphology of the ester within the system.
Energy-Dispersive X-ray Spectroscopy (EDAX/EDS)
Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is a powerful analytical technique for the elemental analysis of a sample. thermofisher.com It operates by bombarding the sample with a focused beam of electrons, which excites electrons in the sample's atoms. thermofisher.com As these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. thermofisher.com By detecting and measuring the energy of these emitted X-rays, EDAX can identify the elemental composition of the sample. thermofisher.com
Detailed Research Findings:
In the context of "this compound," EDAX is primarily utilized for the detection and semi-quantitative analysis of chlorine. The presence of the covalently bonded chlorine atom in the chloroacetyl group makes this technique particularly suitable for confirming the identity of the compound and assessing its purity from an elemental perspective.
Research on analogous chlorinated organic molecules, such as chlorine-labeled chitosan, has demonstrated the feasibility of using EDAX to detect and localize covalently bound chlorine within an organic matrix. researchgate.netresearchgate.net In such analyses, the sample is placed in a scanning electron microscope (SEM), and the electron beam is focused on the area of interest. The resulting X-ray spectrum will exhibit a characteristic peak for chlorine, confirming its presence.
Challenges in EDAX analysis of organochlorine compounds can include spectral overlap, where the X-ray emission lines of different elements are very close to each other. For instance, the chlorine Kα line can sometimes overlap with the Lα line of rhodium, which might be present in the X-ray tube components, potentially interfering with the detection of trace amounts of chlorine. shimadzu.co.jp Careful calibration and the use of advanced deconvolution algorithms are therefore essential for accurate analysis.
Interactive Data Table: EDAX/EDS Analysis Parameters for Chlorine Detection
| Parameter | Value/Description | Purpose |
| Accelerating Voltage | 10-20 kV | To efficiently excite the chlorine K-shell electrons. |
| Probe Current | 100 pA - 1 nA | To generate a sufficient X-ray count rate without damaging the organic sample. |
| Acquisition Time | 60-300 seconds | To achieve a good signal-to-noise ratio for the chlorine peak. |
| Detector Type | Silicon Drift Detector (SDD) | Offers high count rates and good energy resolution. rsc.org |
| Working Distance | 10-15 mm | Optimized to maximize X-ray collection by the detector. |
| Characteristic X-ray Line | Cl Kα (2.622 keV) | The primary emission line used for chlorine identification. |
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique used for the determination of the elemental composition of a sample, particularly for trace elements. thermofisher.comnih.gov The method involves introducing a liquid sample into a high-temperature argon plasma (around 6,000-10,000 K). thermofisher.com The intense heat of the plasma desolvates, vaporizes, atomizes, and excites the atoms of the elements present in the sample. rsc.orgnih.gov As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths, which are then detected and quantified. nih.gov
Detailed Research Findings:
For the quantitative analysis of "this compound," ICP-OES is employed to determine the concentration of chlorine. Due to the organic nature of the compound, sample preparation is a critical step. Direct analysis of the neat ester is generally not feasible due to its viscosity and potential to extinguish the plasma. Therefore, the sample is typically prepared through one of the following methods:
Dilution in an Organic Solvent: The isooctyl chloroacetate sample is diluted in a suitable organic solvent, such as xylene or kerosene, to reduce its viscosity and ensure stable nebulization into the plasma. thermofisher.com This approach is common for the analysis of oils and other organic liquids. thermofisher.com
Acid Digestion: The sample can be digested using strong acids, such as nitric acid and hydrogen peroxide, often with the aid of a microwave digestion system. thermofisher.comdrawellanalytical.com This process breaks down the organic matrix, leaving the elements of interest in a simple aqueous solution for analysis. thermofisher.com This method is particularly useful when analyzing for trace metal impurities in addition to chlorine.
The analysis of organochlorine pesticides in matrices like fish oil ethyl esters has shown that specialized sample preparation, such as enzymatic hydrolysis followed by solid-phase extraction (SPE) cleanup, can be effective in removing interfering matrix components and improving the accuracy of the analysis. eurofins.comeurofins.de
Interactive Data Table: ICP-OES Operating Conditions for Chlorine Analysis in an Organic Matrix
| Parameter | Typical Setting | Rationale |
| RF Power | 1.3 - 1.5 kW | Higher power is often required to sustain a stable plasma with organic samples. |
| Plasma Gas Flow | 12 - 18 L/min | To maintain the argon plasma. |
| Auxiliary Gas Flow | 0.5 - 1.5 L/min | To lift the plasma off the torch injector, preventing carbon buildup. |
| Nebulizer Gas Flow | 0.5 - 1.0 L/min | Controls the rate of sample aerosol formation. |
| Sample Uptake Rate | 0.5 - 2.0 mL/min | Optimized for stable introduction of the diluted organic sample. |
| Analytical Wavelength (Cl) | 134.724 nm | A common and sensitive emission line for chlorine in the vacuum UV region. |
| Detector Viewing | Axial or Radial | Axial viewing generally provides higher sensitivity. thermofisher.com |
Elemental Mapping
Elemental mapping, typically performed using an SEM equipped with an EDAX/EDS detector (SEM-EDX), is a technique used to visualize the spatial distribution of elements within a sample. azom.com It works by rastering the electron beam across a selected area of the sample and collecting an EDAX spectrum at each pixel. nih.gov The intensity of the characteristic X-ray signal for a specific element at each pixel is then used to generate a two-dimensional map showing the distribution of that element. azom.com
Detailed Research Findings:
In the analysis of "this compound," elemental mapping is invaluable for understanding how the compound is distributed within a larger matrix or on a surface. For example, if isooctyl chloroacetate is used as a plasticizer or additive in a polymer blend, elemental mapping of chlorine can reveal whether the compound is homogeneously dispersed or if it has formed aggregates in specific regions.
The process involves acquiring a high-resolution SEM image of the sample area of interest. Subsequently, an elemental map for chlorine is generated. Modern silicon drift detectors (SDDs) allow for rapid mapping with high pixel density, providing detailed and clear images of elemental distribution. rsc.org Research has successfully demonstrated the use of SEM-EDX for mapping chlorine in various matrices, including polymer electrolytes and rubber substrates, showcasing the technique's utility in visualizing the distribution of chlorine-containing compounds. researchgate.netresearchgate.net
Interactive Data Table: Parameters for Elemental Mapping of Chlorine
| Parameter | Setting/Description | Impact on Analysis |
| Microscope | Scanning Electron Microscope (SEM) | Provides the platform for imaging and electron beam control. |
| Detector | Energy-Dispersive X-ray (EDX/EDS) | Collects the X-ray signals for elemental identification. |
| Map Resolution | 256x256 to 1024x1024 pixels | Higher resolution provides more detailed spatial information but requires longer acquisition times. |
| Dwell Time per Pixel | 10 - 100 ms | The time the electron beam stays at each pixel to collect X-ray data. |
| Element of Interest | Chlorine (Cl) | The map will display the concentration gradient of chlorine across the scanned area. |
| Output | 2D color-coded map | Different colors or intensities represent varying concentrations of chlorine. |
Mechanistic Investigations and Computational Chemistry Studies on Acetic Acid, Chloro , Isooctyl Ester
Reaction Kinetics and Pathway Elucidation
The formation and breakdown of isooctyl chloroacetate (B1199739) are governed by the principles of esterification and hydrolysis, respectively. The kinetics and mechanisms of these reactions are crucial for optimizing its synthesis and understanding its stability.
The synthesis of isooctyl chloroacetate is typically achieved through the Fischer-Speier esterification of chloroacetic acid with an isooctyl alcohol, most commonly 2-ethylhexanol. This reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of chloroacetic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the isooctyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The reaction proceeds through the elimination of a water molecule and deprotonation to yield the final ester product, isooctyl chloroacetate.
Table 1: Typical Reaction Conditions for the Synthesis of Alkyl Chloroacetates
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Chloroacetic Acid, Isooctyl Alcohol (e.g., 2-ethylhexanol) | google.com |
| Catalyst | Sulfuric Acid | google.com |
| Molar Ratio (Acid:Alcohol) | 1:1.05 to 1:1.2 | google.com |
| Temperature | 100–150 °C | google.com |
| Water-carrying Agent | Cyclohexane (B81311) or Benzene (in similar esterifications) | researchgate.net |
This table presents typical conditions for the synthesis of alkyl chloroacetates, with specific data for the isooctyl ester where available.
The hydrolysis of isooctyl chloroacetate is the reverse reaction of its esterification, where the ester reacts with water to form chloroacetic acid and isooctyl alcohol. This reaction can be catalyzed by either an acid or a base. Chloroacetate esters are known to be susceptible to hydrolysis, particularly in alkaline conditions. asianpubs.org
The rate of hydrolysis is significantly influenced by the steric hindrance of the alcohol group. asianpubs.org For isooctyl chloroacetate, the bulky isooctyl group provides considerable steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophile (water or hydroxide (B78521) ion). Consequently, isooctyl chloroacetate hydrolyzes at a slower rate compared to esters with smaller alcohol moieties, such as methyl or ethyl chloroacetate. asianpubs.org This effect is a key consideration in both the synthesis and the analytical determination of the ester, as hydrolysis can affect the yield and accuracy of measurements. asianpubs.org In alkaline environments, the hydrolysis rate is accelerated due to the presence of the more nucleophilic hydroxide ion. asianpubs.orgchemrxiv.org
Table 2: Qualitative Comparison of Hydrolysis Rates for Chloroacetate Esters
| Ester | Alcohol Group | Steric Hindrance | Relative Hydrolysis Rate | Source |
|---|---|---|---|---|
| Methyl Chloroacetate | Methyl | Low | High | asianpubs.org |
| Ethyl Chloroacetate | Ethyl | Moderate | Moderate | asianpubs.org |
| Isopropyl Chloroacetate | Isopropyl | High | Low | asianpubs.org |
| Isooctyl Chloroacetate | Isooctyl | Very High | Very Low | asianpubs.org |
This table provides a qualitative comparison of hydrolysis rates, illustrating the impact of steric hindrance from the alcohol group.
Theoretical Chemistry and Molecular Modeling Approaches
Computational chemistry offers powerful tools for investigating the electronic structure and reactivity of molecules like isooctyl chloroacetate without the need for experimental procedures. These methods can provide valuable insights into a molecule's stability and reaction tendencies.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the electronic properties of molecules. researchgate.netnih.gov These calculations can elucidate the distribution of electrons within a molecule and predict its reactivity towards other chemical species. While specific computational studies on isooctyl chloroacetate are not prominent in the available literature, the methodologies are well-established and can be applied to this compound.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. researchgate.netnih.gov
Chemical Softness (S) is the reciprocal of chemical hardness and represents the molecule's ability to undergo changes in its electron configuration. A softer molecule is generally more reactive. researchgate.netnih.gov
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater tendency to act as an electrophile. researchgate.netresearchgate.net
Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Measures resistance to electron cloud deformation; higher values indicate greater stability. |
| Chemical Softness | S | Reciprocal of hardness; higher values indicate greater reactivity. |
| Global Electrophilicity Index | ω | Measures the capacity to accept electrons; higher values indicate a stronger electrophile. |
This table outlines key global reactivity descriptors and their interpretation in predicting molecular behavior.
Electronic Chemical Potential (μ) represents the escaping tendency of electrons from a molecule in its ground state. It is related to the negative of electronegativity. researchgate.net Molecules with higher chemical potential are better electron donors.
Electronegativity (χ) , in the context of DFT, is the negative of the electronic chemical potential and measures the power of a molecule to attract electrons to itself. researchgate.netnih.gov
These descriptors are fundamental in understanding the charge transfer processes that occur during chemical reactions. For isooctyl chloroacetate, these calculations would help in quantifying its tendency to participate in nucleophilic or electrophilic interactions, providing a theoretical basis for its observed reactivity in esterification and hydrolysis reactions.
Molecular Dynamics Simulations of Acetic Acid, Chloro-, Isooctyl Ester Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe conformational changes, solvent effects, and the formation of molecular aggregates.
While no specific MD simulations for isooctyl chloroacetate have been published, research on other chloroacetate esters provides insight into the potential applications of this methodology. For instance, MD simulations have been used to investigate the behavior of methyl, ethyl, and propyl chloroacetates at vapor-liquid interfaces. acs.orgacs.org These studies explore properties such as surface tension and the heat of phase transition, calculating entropies for the molecules in different phases. acs.org Such simulations typically involve defining a force field, which describes the potential energy of the system, and then integrating Newton's equations of motion to track the trajectory of each atom.
A hypothetical MD simulation of an isooctyl chloroacetate system could, for example, be set up to study its interaction with water molecules to understand its hydrolysis or its aggregation behavior in a non-polar solvent. The parameters for such a simulation would need to be carefully defined.
Table 1: Hypothetical Simulation Parameters for an Isooctyl Chloroacetate System
| Parameter | Example Value/Setting | Purpose |
| Force Field | OPLS-AA / CHARMM | Defines the potential energy functions for atoms and bonds. |
| System Composition | 1 Isooctyl Chloroacetate, 2000 Water Molecules | To simulate the ester in an aqueous environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |
| Time Step | 2 fs | The interval between calculations of atomic positions and velocities. |
Without experimental or published simulation data, any discussion of the results, such as the Radius of Gyration (Rg) or the formation of micelles, remains purely speculative.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In chemical research, it is frequently applied to elucidate reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data.
There are no specific DFT studies in the literature for the reaction mechanisms of isooctyl chloroacetate. However, the hydrolysis of other esters, such as ethyl acetate (B1210297) and its analogs, has been a subject of DFT investigations. ukm.mynih.gov These studies typically focus on identifying the transition states and intermediates involved in the reaction pathway, thereby determining the activation energy and the rate-determining step.
For example, the hydrolysis of an ester can proceed through a neutral or base-catalyzed mechanism, often involving the formation of a tetrahedral intermediate. nih.govresearchgate.net DFT calculations can model this process by:
Optimizing the geometry of the reactants, transition states, and products.
Calculating the energies of these structures to map out the potential energy surface of the reaction.
Analyzing the electronic properties, such as charge distribution and bond orders, to understand how the electrons rearrange during the reaction.
A theoretical DFT study on the hydrolysis of isooctyl chloroacetate would likely investigate the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon, the formation and breakdown of the tetrahedral intermediate, and the subsequent departure of the chloroacetate group.
Table 2: Illustrative Data from a Hypothetical DFT Study on Ester Hydrolysis
| Species | Method/Basis Set | Calculated Parameter | Value (kcal/mol) |
| Reactants | B3LYP/6-31G(d) | Relative Energy | 0.0 |
| Transition State 1 | B3LYP/6-31G(d) | Activation Energy (Ea) | +15.2 |
| Tetrahedral Intermediate | B3LYP/6-31G(d) | Relative Energy | -5.8 |
| Transition State 2 | B3LYP/6-31G(d) | Activation Energy (Ea) | +10.5 |
| Products | B3LYP/6-31G(d) | Reaction Energy (ΔEr) | -12.3 |
Note: The values in this table are purely illustrative and are not based on actual calculations for isooctyl chloroacetate.
Such calculations would provide fundamental insights into the reactivity of isooctyl chloroacetate. However, without dedicated research and published findings, a detailed and accurate discussion of its specific reaction mechanisms from a computational standpoint is not possible.
Derivatives and Functionalization of Acetic Acid, Chloro , Isooctyl Ester in Advanced Organic Synthesis
Synthesis of Quaternary Ammonium Salts from Chloroacetic Acid Esters
The synthesis of quaternary ammonium salts (QAS) from chloroacetic acid esters is a well-established process that relies on the quaternization of tertiary amines. This reaction, a variation of the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on the electrophilic carbon atom bearing the chlorine atom in the chloroacetate (B1199739) molecule. The result is the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding a permanently charged quaternary ammonium cation with the chloride as the counter-ion.
The general reaction can be represented as: R'R''R'''N + ClCH₂COOR → [R'R''R'''NCH₂COOR]⁺Cl⁻
The isooctyl group (R) on the ester provides lipophilic characteristics to the resulting QAS, making them useful as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. Solvents like ethanol, acetone, or ethyl acetate (B1210297) are commonly employed. For instance, studies on similar chloroacetic acid esters, such as nonyl and benzyl chloroacetate, have shown that using ethanol as a solvent can lead to high yields of over 91%.
Table 1: Examples of Quaternary Ammonium Salt Synthesis from Chloroacetic Acid Esters
| Tertiary Amine | Chloroacetic Acid Ester | Solvent | Product |
|---|---|---|---|
| Pyridine (B92270) | Nonyl 2-chloroacetate | Ethanol | 1-(2-(Nonyloxy)-2-oxoethyl)pyridin-1-ium chloride |
| 4-Butylmorpholine | Benzyl 2-chloroacetate | Acetone | 4-Butyl-4-(2-(benzyloxy)-2-oxoethyl)morpholin-4-ium chloride |
Preparation of Other Chloroacetic Acid Ester Derivatives
The reactive C-Cl bond in Acetic acid, chloro-, isooctyl ester allows for its conversion into a wide array of other derivatives through nucleophilic substitution reactions.
One of the most significant reactions is the Williamson ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile, displacing the chloride to form an ether. wikipedia.orgmiracosta.edu For example, reacting isooctyl chloroacetate with a sodium phenoxide would yield the corresponding isooctyl phenoxyacetate. This reaction is broad in scope and is a popular method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bonded to the chlorine. wikipedia.orgbyjus.com
Another important derivative is formed through ammonolysis, where the chloroacetic acid ester reacts with ammonia. wikipedia.org This process replaces the chlorine atom with an amino group to produce an amide. Specifically, the reaction of an ester of chloroacetic acid with ammonia yields chloroacetamide and the corresponding alcohol. wikipedia.orgsciencemadness.org Careful temperature control is necessary to favor this substitution over reactions that might involve the ester group. sciencemadness.org
Furthermore, reaction with other nucleophiles can yield various functionalized esters. For instance, reacting a chloroacetic alkyl ester with a sodium alkoxide can produce the corresponding alkoxyacetate ester. google.com Similarly, substitution with other halide ions is possible; bromoacetic acid esters can be prepared from chloroacetic acid in the presence of an alkali metal bromide and sulfuric acid. justia.com
Table 2: Examples of Nucleophilic Substitution Reactions of Chloroacetic Acid Esters
| Nucleophile | Chloroacetate Reactant | Product Type | Example Product |
|---|---|---|---|
| Sodium Phenoxide | Isooctyl chloroacetate | Aryloxyacetate Ester | Isooctyl 2-phenoxyacetate |
| Ammonia | Ethyl chloroacetate | Chloroacetamide | 2-Chloroacetamide wikipedia.orgsciencemadness.org |
This compound as a Precursor in Complex Molecule Synthesis
The reactivity of isooctyl chloroacetate makes it a useful intermediate in the construction of more complex molecular architectures, particularly in the agrochemical industry.
This compound and related compounds are precursors for the synthesis of chloroacetamide herbicides, a class of chemicals used extensively for weed control in various crops. cambridge.orgcambridge.org Herbicides like Alachlor and Butachlor belong to this family. wikipedia.orggoogle.com
For instance, the synthesis of Butachlor can involve the reaction of 2',6'-diethyl-2-chloro acetanilide with chloromethyl butyl ether. google.com The necessary 2',6'-diethyl-2-chloro acetanilide intermediate is itself prepared from 2,6-diethylaniline and chloroacetic acid. google.com By extension, chloroacetic acid esters can be used in related pathways to introduce the required chloroacetyl moiety. The isooctyl ester group would be transformed (e.g., via transesterification or hydrolysis followed by activation) during the multi-step synthesis to ultimately form the final herbicide structure. The mode of action for these herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. cambridge.orgsmagrichem.com
The role of this compound as a direct precursor or reagent in the production of aryl phenyl carbonates is not extensively documented in the surveyed scientific literature. Standard synthetic routes to aryl phenyl carbonates typically involve the reaction of phenols with phosgene or its derivatives, or transesterification reactions of diphenyl carbonate with phenols. While chloroacetic acid derivatives are versatile reagents, their specific application in the synthesis of this class of carbonates is not a commonly reported industrial or laboratory method.
Environmental Chemistry and Fate of Acetic Acid, Chloro , Isooctyl Ester
Environmental Monitoring and Assessment Methodologies for Chloroacetic Acid Esters
The detection and quantification of chloroacetic acid esters like isooctyl chloroacetate (B1199739) in environmental samples such as water, soil, and air are essential for assessing their distribution and potential exposure. While specific standardized methods for isooctyl chloroacetate were not found in the reviewed literature, established analytical techniques for other organic pollutants are applicable. env.go.jp
The primary methods for the analysis of volatile and semi-volatile organic compounds in environmental matrices involve chromatography coupled with mass spectrometry. csbsju.educdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of isooctyl chloroacetate, a water or soil sample would first undergo an extraction step to isolate the compound from the sample matrix. env.go.jp Common extraction techniques include liquid-liquid extraction or solid-phase extraction (SPE). csbsju.edue-bookshelf.de The extract is then injected into the gas chromatograph, where the compound is vaporized and separated from other components. The mass spectrometer then fragments the molecule and provides a mass spectrum that can be used for identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. nih.gov Similar to GC-MS, a sample preparation step is required. The extract is then analyzed by HPLC, often coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) for enhanced selectivity and sensitivity. nih.govcsbsju.edu
Table 3: Analytical Methods for Environmental Monitoring of Chloroacetic Acid Esters
| Analytical Technique | Sample Preparation | Detection | Applicability |
|---|---|---|---|
| GC-MS | Liquid-liquid extraction, Solid-phase extraction (SPE) | Mass Spectrometry (MS) | Water, Soil, Sediment |
| HPLC-MS/MS | Solid-phase extraction (SPE) | Tandem Mass Spectrometry (MS/MS) | Water |
Strategies for Emission Reduction and Environmental Impact Mitigation of Chemical Substances
The reduction of emissions and the mitigation of the environmental impact of industrial chemicals like isooctyl chloroacetate can be achieved through a variety of strategies, focusing on both the production process and post-use handling. obera.fr
Product Reformulation: One approach to reduce the environmental footprint of a chemical product is to reformulate it with lower-volatility or less hazardous ingredients. nih.gov For esters, this could involve selecting alternative esters with more favorable environmental profiles.
Process Optimization and Control: Optimizing industrial processes can significantly minimize emissions. obera.fr This includes adjusting production parameters and operating conditions to maximize reaction efficiency and reduce the formation of byproducts and waste streams. The use of biocatalysts in ester synthesis, as part of a "Green Chemistry" approach, can lead to more environmentally friendly production by operating at lower temperatures and without the need for harsh solvents. mdpi.comnih.gov
Add-on Control Technologies: Emissions of volatile organic compounds (VOCs) from industrial facilities can be captured and treated using various technologies. inspenet.com These include:
Adsorption: Using materials like activated carbon to capture VOCs from air streams. obera.fr
Thermal Oxidation: High-temperature combustion to convert VOCs to carbon dioxide and water. inspenet.com
Catalytic Oxidation: Similar to thermal oxidation but at lower temperatures with the aid of a catalyst.
Leak Detection and Repair (LDAR): A systematic program to identify and repair leaking equipment such as valves, pumps, and connectors can significantly reduce fugitive emissions of VOCs from industrial sites. mdpi.com
Waste Management: Proper management of waste containing isooctyl chloroacetate is crucial. This includes using closed containers for storage and ensuring appropriate disposal methods to prevent release into the environment. obera.fr
Sustainable Practices: The use of ester-based products derived from renewable and natural sources is a growing trend aimed at reducing the ecological impact compared to petroleum-based alternatives. landoil.net Furthermore, the integration of artificial intelligence and digital process controls in chemical manufacturing can enhance efficiency, reduce waste, and minimize the environmental footprint of production. skyquestt.com
Table 4: Emission Reduction and Environmental Impact Mitigation Strategies
| Strategy | Description |
|---|---|
| Product Reformulation | Substituting with less volatile or hazardous alternatives. |
| Process Optimization | Improving reaction efficiency and utilizing "Green Chemistry" principles like biocatalysis. |
| Add-on Controls | Implementing technologies like adsorption and thermal oxidation to treat emissions. |
| Leak Detection and Repair (LDAR) | Systematically finding and fixing leaks in industrial equipment. |
| Waste Management | Proper containment and disposal of chemical waste. |
| Sustainable Sourcing | Utilizing renewable feedstocks for ester production. |
| Digitalization | Employing AI and advanced analytics to optimize production and reduce environmental impact. |
Future Research Directions and Emerging Areas for Acetic Acid, Chloro , Isooctyl Ester
Development of Novel Catalytic Systems for Sustainable Synthesis
The conventional synthesis of esters, including isooctyl chloroacetate (B1199739), often relies on acid catalysts that can lead to environmental waste and require significant energy input. scielo.br Future research is focused on developing innovative catalytic systems that are not only more efficient but also environmentally benign.
One promising area is the use of water-tolerant Lewis acid catalysts. For instance, lanthanum dodecyl sulfate (B86663) (LDDS) has demonstrated high catalytic activity in the esterification of chloroacetic acid with isopropanol, achieving a conversion rate of 98.3% under optimized conditions. scielo.brresearchgate.net A key advantage of such catalysts is their reusability; LDDS can be recovered and reused for multiple cycles, maintaining a high conversion rate, which aligns with the principles of green chemistry. scielo.br
Another significant direction is the advancement of biocatalysis, which uses enzymes to drive chemical reactions. youtube.com Lipases, in particular, are gaining traction for ester synthesis due to their high selectivity and ability to function under mild conditions, often in aqueous environments. nih.govnih.gov Research into immobilizing enzymes, such as Candida rugosa lipase (B570770), in microemulsion-based organogels has shown the potential to achieve near-complete conversion (around 99%) for the synthesis of flavor esters. nih.gov Applying similar biocatalytic strategies to the production of isooctyl chloroacetate could dramatically reduce the environmental footprint by minimizing harsh reaction conditions and the use of organic solvents. youtube.comnih.gov
Solid acid catalysts, such as strong acid ion-exchange resins, also represent a greener alternative. These catalysts facilitate continuous production processes, are easily separated from the reaction mixture, and can be reused, thereby avoiding the generation of acidic wastewater that is common in traditional methods. google.com
| Catalyst Type | Example | Key Advantages | Relevant Findings |
| Water-Tolerant Lewis Acid | Lanthanum Dodecyl Sulfate (LDDS) | High conversion rates, reusability, environmentally benign. scielo.br | Achieved 98.3% conversion in isopropyl chloroacetate synthesis. scielo.brresearchgate.net |
| Biocatalyst | Immobilized Lipase | High selectivity, mild reaction conditions, reduced waste. nih.govcapes.gov.br | Can achieve ~99% conversion in pentyl valerate (B167501) synthesis. nih.gov |
| Solid Acid Catalyst | Ion-Exchange Resin | Enables continuous production, easy separation, avoids wastewater. google.com | Used for green synthesis of tert-butyl chloroacetate. google.com |
Advanced Computational Modeling for Predicting Reactivity and Environmental Fate
Computational modeling is becoming an indispensable tool for understanding the lifecycle of chemical compounds. Environmental fate models are used to predict how chemicals move and transform in the air, water, and soil. researchgate.net For Acetic acid, chloro-, isooctyl ester, such models can forecast its persistence, degradation pathways, and potential for bioaccumulation. researchgate.netpurdue.edu
Multimedia environmental fate models can simulate the distribution of a chemical across different environmental compartments. nih.govmdpi.com By inputting the physicochemical properties of isooctyl chloroacetate, researchers can predict its partitioning between these compartments and its potential for long-range transport. nih.gov This predictive capability is crucial for conducting thorough risk assessments before large-scale production and use. researchgate.net
Furthermore, computational models can predict the reactivity of the molecule. The presence of the chloro- group suggests potential reactivity that can be modeled to understand its degradation products and their environmental impact. Advanced statistical methods, like Bayesian inference, are being developed to create more robust predictive models by systematically handling the variability and uncertainty inherent in experimental data, such as biodegradation half-lives. nih.gov This approach allows for more reliable estimations of a compound's persistence in the environment. nih.gov
| Modeling Approach | Application to Isooctyl Chloroacetate | Key Insights |
| Multimedia Fate Models | Predict distribution in air, water, soil, and sediment. nih.govmdpi.com | Forecasts persistence, potential for bioaccumulation, and long-range transport. researchgate.netnih.gov |
| Reactivity Modeling | Simulate chemical reactions and degradation pathways. | Identifies potential breakdown products and their environmental characteristics. |
| Bayesian Inference | Characterize the distribution of experimental data (e.g., half-life). nih.gov | Provides reliable average half-lives and their variability for use in predictive models. nih.gov |
Exploration of New Synthetic Pathways and Unique Derivatives
Research into new synthetic pathways for this compound and its derivatives aims to enhance efficiency and create novel molecules with unique properties. The chloro- group in the molecule serves as a versatile handle for further chemical modification, opening up possibilities for creating a wide range of derivatives.
For example, the chloroacetyl group is a common starting point for synthesizing more complex molecules. researchgate.net It can react with various nucleophiles to introduce new functional groups. This is demonstrated in the synthesis of N-substituted phenothiazine (B1677639) derivatives, where chloroacetyl chloride is a key reactant. researchgate.net Similarly, new series of thiazole (B1198619) derivatives have been synthesized using α-bromoketones, showcasing a pathway that could be adapted for chloro-esters. mdpi.com
One potential synthetic route for a derivative involves the reaction of isooctyl chloroacetate with sodium hydrosulfide (B80085) to produce isooctyl mercaptoacetate, a non-toxic plasticizer additive. google.com This highlights a pathway to convert the chloro-ester into other valuable industrial chemicals.
Future research will likely focus on one-pot syntheses and multi-component reactions to improve atom economy and reduce waste. The development of derivatives could lead to new applications in areas such as pharmaceuticals, agrochemicals, or advanced materials, where the specific properties of the isooctyl group and the introduced functionalities can be leveraged. mdpi.comnih.gov
| Derivative Type | Potential Synthetic Route | Potential Application Area |
| Mercaptoacetate Ester | Reaction with sodium hydrosulfide. google.com | Non-toxic plasticizers. google.com |
| Heterocyclic Derivatives | Reaction of the chloroacetyl group with amines or thiols. researchgate.netmdpi.com | Pharmaceuticals, agrochemicals. mdpi.comnih.gov |
| Functional Polymers | Use as a monomer or chain-transfer agent in polymerization. | Advanced materials with tailored properties. |
Q & A
Q. What are the established synthetic routes for preparing acetic acid, chloro-, isooctyl ester, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves esterification of chloroacetic acid with isooctyl alcohol under acid catalysis. Optimization includes:
- Catalyst selection: Sulfuric acid or p-toluenesulfonic acid enhances reaction efficiency.
- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent-free conditions: Improves yield by reducing hydrolysis side reactions .
- Post-synthesis purification: Use fractional distillation or column chromatography to isolate the ester from unreacted alcohol or acid .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?
Methodological Answer:
Advanced Research Questions
Q. How can researchers design hydrolysis studies to evaluate the stability of this compound under varying conditions?
Methodological Answer:
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Source verification: Confirm ester purity and exclude hydrolysis artifacts (e.g., free chloroacetic acid) via pre-assay QC .
- Standardized assays: Use cell lines with consistent expression of target enzymes (e.g., acetylcholinesterase for neurotoxicity studies) .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile dose-response variations caused by differing exposure times or solvents .
Q. What in silico methods predict the environmental fate or toxicity of this ester based on molecular descriptors?
Methodological Answer:
- QSAR models: Use topological polar surface area (35.5 Ų) and LogP to predict bioavailability and aquatic toxicity .
- Molecular docking: Simulate interactions with enzymes (e.g., esterases) to anticipate metabolic pathways .
- Environmental persistence: Estimate half-life in soil/water using EPI Suite™, leveraging rotatable bond count and hydrolysis rates .
Q. How should controlled experiments compare the reactivity of this ester with its structural analogs (e.g., ethyl or methyl esters)?
Methodological Answer:
- Nucleophilic substitution assays: React esters with NaI/acetone to compare leaving group efficiency. Monitor iodide release via UV-Vis .
- SAR table for analogs:
| Ester Group | Reactivity (Relative Rate) | Solubility | Key Reference |
|---|---|---|---|
| Isooctyl | 1.0 (reference) | Low | |
| Ethyl | 1.8 | Moderate | |
| Methyl | 2.5 | High |
- Mechanistic analysis: Use DFT calculations to correlate steric bulk (isooctyl vs. methyl) with transition-state energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
